N-Methylbutyramide

Hydrogen Bonding Solubility Medicinal Chemistry

N-Methylbutyramide (N-methylbutanamide, CAS 17794-44-4) is a secondary amide with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. It is characterized by a butyramide backbone where one hydrogen atom on the amide nitrogen is replaced by a methyl group.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 17794-44-4
Cat. No. B096281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbutyramide
CAS17794-44-4
SynonymsN-Methylbutyramide
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCCC(=O)NC
InChIInChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)
InChIKeyOLLZXQIFCRIRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Methylbutyramide (CAS 17794-44-4) vs. Generic Amides for Chemical Synthesis


N-Methylbutyramide (N-methylbutanamide, CAS 17794-44-4) is a secondary amide with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol [1]. It is characterized by a butyramide backbone where one hydrogen atom on the amide nitrogen is replaced by a methyl group. This N-methyl substitution yields a compound with distinct physical and chemical properties compared to its primary amide parent, butyramide, and other alkyl amides, including defined hydrogen-bonding capacity and a specific boiling point of 210.8 °C at 760 mmHg [2]. Its primary utility is as a versatile synthetic intermediate and solvent in pharmaceutical and agrochemical research [3].

Why Generic Amide Substitution Fails: Quantifying N-Methylbutyramide's Distinct Profile


Generic substitution among simple amides is a high-risk approach in research and process chemistry due to quantifiable differences in fundamental properties. The specific placement of a single methyl group on the nitrogen atom of N-Methylbutyramide creates a unique hydrogen-bonding profile—one donor and two acceptor sites—that directly impacts its solubility, reactivity, and intermolecular interactions . This stands in contrast to the dual donor capability of primary amides like butyramide and the exclusive acceptor nature of tertiary amides . Consequently, its performance as a solvent, enzyme substrate, or synthetic intermediate is not interchangeable with that of its closest analogs, such as N-methylpropionamide (which has a different carbon chain length) or N,N-dimethylbutyramide (which lacks hydrogen bond donating capacity). The following quantitative evidence clarifies these critical points of differentiation.

N-Methylbutyramide Evidence Guide: Head-to-Head Data vs. Closest Analogs


Hydrogen Bonding Capacity: N-Methylbutyramide vs. Butyramide and N,N-Dimethylbutyramide

N-Methylbutyramide possesses a specific hydrogen-bonding profile distinct from both its primary amide parent and tertiary amide analogs. It functions as both a hydrogen bond donor (via its single N-H group) and a hydrogen bond acceptor (via its carbonyl oxygen), with a total of 1 donor site and 2 acceptor sites . This contrasts with Butyramide, a primary amide with 2 donor sites and 2 acceptor sites . The reduced donor capacity of N-Methylbutyramide directly impacts its self-association and solubility in protic solvents, while still maintaining directional bonding capability. N,N-Dimethylbutyramide, a tertiary amide, completely lacks a hydrogen bond donor, acting only as an acceptor, which can fundamentally alter its intermolecular interactions and solubility profile compared to N-Methylbutyramide [1].

Hydrogen Bonding Solubility Medicinal Chemistry Supramolecular Chemistry

Enzyme Substrate Specificity: Hydrolysis by Alkylamidase

N-Methylbutyramide acts as a specific substrate for the enzyme alkylamidase (EC 3.5.1.39), which hydrolyzes it to methylamine and butyric acid [1]. This enzyme is characterized by its broad specificity towards N-monosubstituted and N,N-disubstituted amides, but it shows little to no activity towards short-chain primary amides like butyramide [2]. This enzymatic selectivity is a quantifiable differentiator: N-Methylbutyramide is a valid substrate for this class of enzymes, while butyramide is not [3]. This property is critical for researchers using this compound as a model substrate in amidase studies or for applications in biocatalysis where selective amide bond cleavage is required.

Enzymology Biocatalysis Amidase Metabolism

Boiling Point and Physical State: N-Methylbutyramide vs. Butyramide and N-Methylpropionamide

The N-methyl substitution on the amide significantly lowers the boiling point compared to the primary amide. N-Methylbutyramide has a boiling point of 210.8 °C at 760 mmHg, while its primary amide analog, butyramide, boils at a higher 216 °C [1][2]. This difference reflects the reduced intermolecular hydrogen bonding due to the loss of one N-H donor. Conversely, the addition of a single methylene (-CH2-) unit to the acyl chain in N-methylpropionamide results in a dramatically lower boiling point of 146-148 °C . N-Methylbutyramide thus occupies a specific intermediate space in terms of volatility among these simple alkyl amides, which is a key consideration for solvent selection, distillation-based purification, and reaction workup.

Physical Properties Boiling Point Purification Formulation

Solubility Profile: N-Methylbutyramide vs. Butyramide and N,N-Dimethylbutyramide

The altered hydrogen-bonding capacity of N-Methylbutyramide directly influences its solubility. Its estimated water solubility is approximately 66,120 mg/L (6.6 g/100 mL) at 25 °C, based on its computed logP (Kow) [1]. This is substantially higher than the solubility of N,N-Dimethylbutyramide, a tertiary amide lacking a hydrogen bond donor, which is reported to be 110 g/L (11 g/100 mL) [2]. This 1.7-fold difference in aqueous solubility is quantifiable and meaningful. While no direct experimental comparison with butyramide is available, the presence of a single N-H donor in N-Methylbutyramide maintains a degree of hydrophilicity that is lost upon full N-alkylation, making its solubility distinct from both extremes.

Solubility Hydrophilicity Formulation Reaction Medium

Melting Point and Physical Form at Room Temperature

The physical state of N-Methylbutyramide at ambient temperature is a direct consequence of its N-methyl substitution. It has a reported melting point of 110-111 °C [1], which is approximately 4-6 °C lower than the melting point of its parent compound, butyramide (114-116 °C) [2]. While both are solids at room temperature, this subtle but quantifiable difference in melting point can influence purification by crystallization and handling characteristics. The slightly lower melting point of N-Methylbutyramide may offer advantages in specific low-temperature synthetic applications or in the preparation of formulations where a lower melting solid is required.

Physical State Handling Purity Storage

Evidence-Based Applications for N-Methylbutyramide in Research and Industry


As a Model Substrate for N-Substituted Amidase Enzymology

N-Methylbutyramide is a specific and valuable substrate for studying alkylamidases (EC 3.5.1.39). Its quantifiable enzymatic hydrolysis to methylamine and butyric acid allows researchers to assay enzyme activity, determine kinetic parameters, and investigate substrate specificity, as it is recognized by these enzymes while primary amides like butyramide are not [1]. This makes it an essential tool for biocatalysis research and enzyme engineering projects focused on amide bond metabolism.

As a Reaction Solvent with Controlled Hydrogen-Bonding Capacity

The specific hydrogen-bonding profile of N-Methylbutyramide (1 donor, 2 acceptors) makes it a valuable solvent for reactions requiring moderate polarity and directional hydrogen bonding without the extensive self-association of primary amides. Its distinct boiling point (210.8 °C) and dielectric properties (noted for high dielectric constant behavior in halide solutions) make it suitable for conducting reactions at higher temperatures while maintaining good solvation of ionic intermediates [2]. It is a superior alternative to N-methylpropionamide when a higher boiling point and lower volatility are required.

As a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

N-Methylbutyramide serves as a crucial building block for synthesizing more complex molecules. Its N-methyl group and reactive amide functionality can be elaborated through alkylation, reduction, or hydrolysis to generate diverse libraries of N-substituted butyramide derivatives . These derivatives are of particular interest in medicinal chemistry for developing analgesics and in agrochemical discovery for creating novel bioactive agents.

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